molecular formula C15H19NO5 B8768946 Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B8768946
M. Wt: 293.31 g/mol
InChI Key: AFTYPDGGRQCPRG-UHFFFAOYSA-N
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Patent
US09434761B2

Procedure details

SOCl2 (6.4 g, 54 mmol) was added dropwise to methanol (40 mL) followed by addition of 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (5.0 g, 18 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 1 h and then heated under reflux for 7 h. The mixture was cooled to ambient temperature and concentrated. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1) to afford methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate (a mixture of two enantiomers, 4.3 g, 81% yield) as a colorless oil. The two enantiomers were separated by chiral prep-HPLC.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11]1.[CH3:25]O>>[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([O:18][CH3:25])=[O:17])[CH2:11]1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(CN2CC(CC2=O)C(=O)O)C=CC(=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CN2CC(CC2=O)C(=O)OC)C=CC(=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434761B2

Procedure details

SOCl2 (6.4 g, 54 mmol) was added dropwise to methanol (40 mL) followed by addition of 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (5.0 g, 18 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 1 h and then heated under reflux for 7 h. The mixture was cooled to ambient temperature and concentrated. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1) to afford methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate (a mixture of two enantiomers, 4.3 g, 81% yield) as a colorless oil. The two enantiomers were separated by chiral prep-HPLC.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11]1.[CH3:25]O>>[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([O:18][CH3:25])=[O:17])[CH2:11]1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(CN2CC(CC2=O)C(=O)O)C=CC(=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CN2CC(CC2=O)C(=O)OC)C=CC(=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.